![molecular formula C6H12N2 B121094 5-Azaspiro[2.4]heptan-7-amine CAS No. 129306-03-2](/img/structure/B121094.png)

5-Azaspiro[2.4]heptan-7-amine

描述

5-Azaspiro[2.4]heptan-7-amine is a compound of interest in the field of medicinal chemistry due to its incorporation into various pharmacologically active molecules. It serves as a key structural motif in the development of new drugs with potential applications in treating respiratory infections and as a selective antagonist for the dopamine D3 receptor, among other uses.

Synthesis Analysis

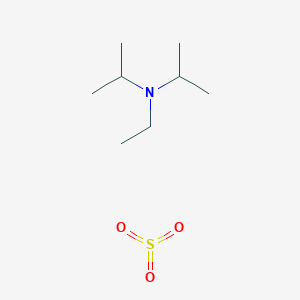

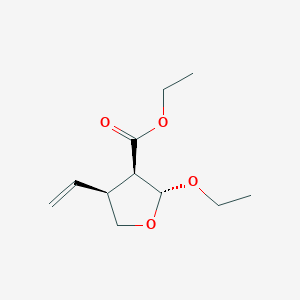

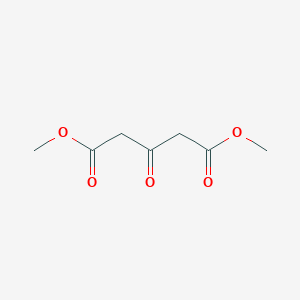

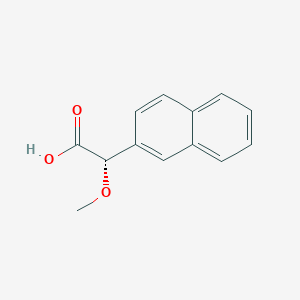

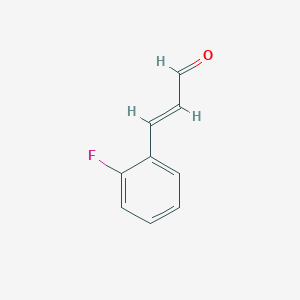

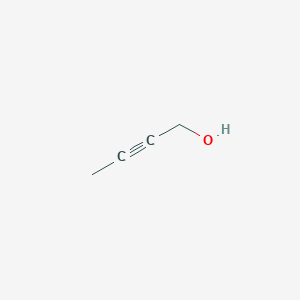

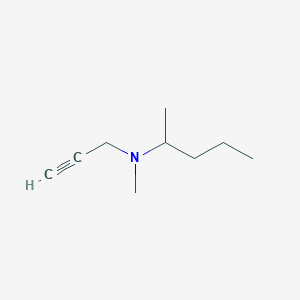

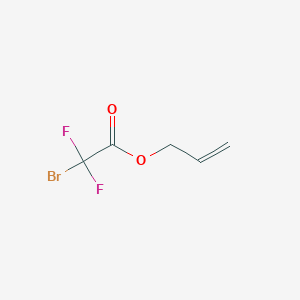

The synthesis of 5-Azaspiro[2.4]heptan-7-amine derivatives has been achieved through various methods. One approach involves the asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates, yielding high enantioselectivities and providing a key intermediate for the enantioselective synthesis of the compound . Another method includes the Pd-catalyzed intramolecular cyclization reaction of alkynyl carboxamide compounds, which has proven to be a powerful tool for preparing a wide range of functionalized and polysubstituted pyrroles .

Molecular Structure Analysis

The molecular structure of 5-Azaspiro[2.4]heptan-7-amine is characterized by a spirocyclic scaffold that is central to its biological activity. The absolute configurations of the spirocyclic moiety have been determined by X-ray crystallographic analysis, which is crucial for understanding the stereochemical structure-activity relationships of the compound .

Chemical Reactions Analysis

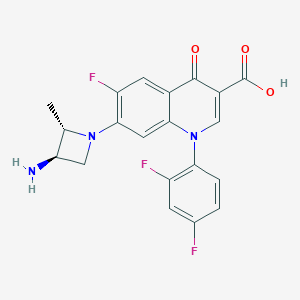

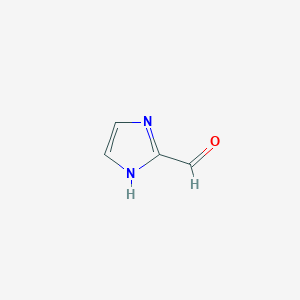

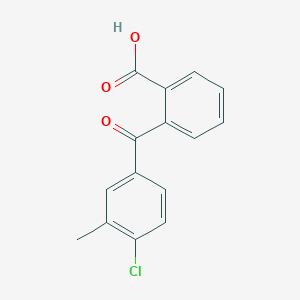

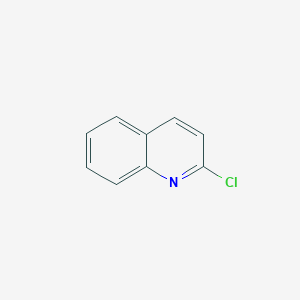

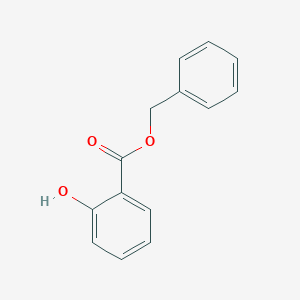

5-Azaspiro[2.4]heptan-7-amine is a versatile intermediate that can undergo various chemical reactions to yield pharmacologically active compounds. For instance, it has been incorporated into quinolone antibacterial agents, demonstrating potent activity against a range of respiratory pathogens . Additionally, it has been used to synthesize novel 1,2,4-triazolyl derivatives with high affinity and selectivity at the dopamine D3 receptor .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Azaspiro[2.4]heptan-7-amine derivatives have been studied in the context of their pharmacokinetic profiles and physicochemical properties. For example, certain chiral derivatives have shown moderate lipophilicity and favorable pharmacokinetic profiles, which are important factors in drug development . The compound's ability to exhibit potent antibacterial activity and favorable profiles in preliminary toxicological studies further underscores its significance in medicinal chemistry .

科学研究应用

JAK1 Selective Inhibitor

5-Azaspiro[2.4]heptan-7-amine was utilized as a core scaffold to design a potent JAK1 selective inhibitor, aiming to optimize for diseases like rheumatoid arthritis. The compound exhibited significant selectivity and efficacy, highlighting its potential in therapeutic applications (Chieyeon et al., 2018).

Potent Antibacterial Activity

A derivative of 5-Azaspiro[2.4]heptan-7-amine demonstrated potent antibacterial properties, particularly against respiratory pathogens. The synthesis of this derivative aimed at treating respiratory tract infections, showcasing the compound's role in combating infectious diseases (Odagiri et al., 2013).

Scaffolds for Drug Discovery

The molecule served as a building block for the synthesis of various azaspirocycles. These cycles were further converted into functionalized pyrrolidines, piperidines, and azepines, essential scaffolds for chemistry-driven drug discovery, highlighting the molecule's versatility in creating diverse chemical structures (Wipf et al., 2004).

Orexin Receptor Antagonists

5-Azaspiro[2.4]heptanes were discovered as a novel class of potent orexin receptor antagonists. These compounds showed promising pharmacokinetic properties and were optimized for their selectivity and efficacy, marking their importance in neuropharmacology (Stasi et al., 2013).

Dopamine D3 Receptor Antagonists

The molecule was part of a novel series of compounds with high affinity and selectivity at the dopamine D3 receptor. These compounds were characterized for their pharmacokinetic properties and selectivity over the hERG channel, indicating their potential in treating disorders related to the dopaminergic system (Micheli et al., 2016).

安全和危害

未来方向

属性

IUPAC Name |

5-azaspiro[2.4]heptan-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c7-5-3-8-4-6(5)1-2-6/h5,8H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTBUCYRQSUCCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azaspiro[2.4]heptan-7-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。